molecular formula C12H23NO4 B558291 Boc-L-isoleucine methyl ester CAS No. 17901-01-8

Boc-L-isoleucine methyl ester

Cat. No. B558291
CAS RN: 17901-01-8
M. Wt: 245.32 g/mol
InChI Key: KLRYBAAAYDFIEQ-IUCAKERBSA-N
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Description

Boc-L-isoleucine, also known as N-(tert-Butoxycarbonyl)-L-isoleucine, is a compound used in peptide synthesis . It has a molecular weight of 231.29 .


Synthesis Analysis

Boc-L-isoleucine methyl ester is used in proteomics research . It is involved in Boc solid-phase peptide synthesis and C-H Activation . It is also used in solution phase peptide synthesis .


Molecular Structure Analysis

The molecular formula of Boc-L-isoleucine is CH3CH2CH(CH3)CH(COOH)NHCOOC(CH3)3 . The molecular weight is 231.29 .


Chemical Reactions Analysis

Boc-L-isoleucine methyl ester is used in Boc solid-phase peptide synthesis, C-H Activation, and Peptide Synthesis .


Physical And Chemical Properties Analysis

Boc-L-isoleucine has a melting point of 66-69 °C . It has an optical activity of [α]20/D +2.7°, c = 2 in acetic acid .

Scientific Research Applications

  • Application in pH-responsive chiral polymers : Boc-L-isoleucine methacryloyloxyethyl ester is used in the synthesis of amino acid-based chiral polymers. These polymers display pH-responsive behavior and are potential candidates for drug delivery applications and conjugation of biomolecules (Bauri et al., 2013).

  • Role in resolution of racemic mixtures : Boc-DL-isoleucine is involved in the resolution of racemic isoleucine mixtures using methyl L-mandelate, highlighting its utility in stereochemical separations (Maharani et al., 2016).

  • Structural studies : The structure and conformation of N-(t-Butoxycarbonyl)-L-isoleucyl-L-leucine methyl ester were studied, revealing its extended conformation and potential for forming beta-sheet structures (Thirumuruhan et al., 2004).

  • Peptide synthesis applications : Boc-L-isoleucine methyl ester is used in peptide synthesis, as demonstrated in the preparation of Boc and Fmoc protected fluoro and difluoroprolines (Demange et al., 1998).

  • Intermediate in novel compound synthesis : Its use in synthesizing 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, a component of Lyngbyabellin A, showcases its role in creating novel compounds with potential cytotoxicity against cancer cells (Wang et al., 2013).

  • Use in protein-tyrosine kinase inhibitors : It was used in the synthesis of [L-3-Deoxymimosine4]-angiotensin I, contributing to the development of selective protein-tyrosine kinase (PTK) inhibitors (Lee et al., 1994).

  • Creation of cationic polymers : Boc-L-isoleucine methacryloyloxyethyl ester is polymerized to create cationic polymers with potential applications in delivering small interfering RNA (Kumar et al., 2012).

  • Incorporation into self-assembling peptides : It forms part of self-assembling peptides with potential applications in biology, such as antimicrobial agents or as fluorescent probes for cell imaging (Subbalakshmi & Nagaraj, 2014).

Safety And Hazards

Boc-L-isoleucine methyl ester should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Boc-L-isoleucine methyl ester is a valuable compound in proteomics research . It is likely to continue to be used in peptide synthesis and other related fields.

Relevant Papers One relevant paper discusses the use of NMR spectrometry to differentiate isoleucine and allo-isoleucine residues . This research could have implications for the use of Boc-L-isoleucine methyl ester in peptide synthesis and other applications.

properties

IUPAC Name

methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRYBAAAYDFIEQ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472919
Record name Boc-L-isoleucine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-isoleucine methyl ester

CAS RN

17901-01-8
Record name Boc-L-isoleucine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ML Di Gioia, A Barattucci, P Bonaccorsi, A Leggio… - RSC …, 2014 - pubs.rsc.org
This paper presents an efficient one-pot protocol for the sequential deprotection/reprotection of the α-amino group in α-amino acid and dipeptide methyl esters. [Bmim][BF4] is used as …
Number of citations: 35 pubs.rsc.org
ML Di Gioia, A Barattucci, P Bonaccorsi, A Leggio… - academia.edu
The presence of an amine functionality in a wide range of biologically active compounds makes protection of amines an important and frequently required exercise in synthetic organic …
Number of citations: 0 www.academia.edu
E Romio, R Bartolini, A Liguori - 2016 - dspace.unical.it
Peptides are naturally found in animals, plants, and microorganisms and are of great interest to medicine, pharmacology, and the food industry. Endogenous peptides exert antibiotic …
Number of citations: 2 dspace.unical.it
D Das, HPA Khan, R Shivahare, S Gupta… - Organic & …, 2017 - pubs.rsc.org
… The synthesis of the protected monomeric unit Boc-AMH-OMe (8) started from the Boc-L-isoleucine methyl ester (5, Scheme 1). First, reduction of the ester group by LAH provided the …
Number of citations: 13 pubs.rsc.org

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